2-Acetylindole
Overview
Description
Synthesis Analysis
The synthesis of 2-acetylindole has been explored through various methods, with notable attempts to synthesize it by the conventional Fischer's method, resulting in the formation of 3-acetylindole instead. This unexpected outcome highlighted the challenges in synthesizing this compound directly. Catalytic reduction of 2-diazo-acetoindole has been successfully used to synthesize this compound, indicating the need for alternative approaches in its synthesis (Chang-xin Ming, 1966).
Molecular Structure Analysis
Studies on the molecular structure of this compound derivatives, such as 1-acetylindole, using spectroscopic (FT-IR, FT-Raman, UV-visible) and quantum chemical methods have provided insights into their geometrical structure, vibrational wavenumbers, and electronic properties. Such studies have shown that this compound and its derivatives exhibit nonlinear optical behavior and stability arising from hyper-conjugative interactions and charge delocalization, underlining the compound's complex electronic structure (V. K. Shukla et al., 2014).
Chemical Reactions and Properties
The reactivity of this compound has been demonstrated in various chemical reactions, including the synthesis and structural establishment of 2-acetyl-3-bromoindoles via the action of bromine on this compound-3-carboxylic acids. These studies reveal the compound's versatility in undergoing chemical transformations that lead to novel structures with potential pharmacological activities (L. M. Zorin & G. Zhungietu, 1984).
Physical Properties Analysis
Investigations into the physical properties of this compound derivatives have highlighted their potential in various applications. The synthesis and characterization of these derivatives, including their anti-inflammatory and anti-microbial activities, have been a focal point of research, emphasizing the importance of understanding their physical and chemical behavior (L. Verma & S. Wakode, 2013).
Chemical Properties Analysis
The chemical properties of this compound, particularly its reactivity and the potential for various chemical transformations, have been extensively studied. For instance, the cobalt-catalyzed regioselective direct C-4 alkenylation of 3-acetylindole demonstrates the compound's reactivity and the possibility of synthesizing structurally diverse derivatives with specific properties (S. Banjare, Tanmayee Nanda, & P. Ravikumar, 2019).
Scientific Research Applications
Synthesis of Alkaloids and Derivatives :
- Used in the total synthesis of ervitsine and indole alkaloids of the ervatamine group (Bennasar, Vidal, & Bosch, 1997).
- Involved in synthesizing 2-haloacetylindoles and 3-methyl-2-bromaoacetylindole (Kost, Gorbunova, & Budylin, 1971).
Photoreactions and Radical Formation :
- The photoreactions of 1-acetylindole-2,3-didone (AID) with hydrogen donors can lead to stable neutral radical pairs (Ting, 2002).
Biological and Medical Applications :
- Thiosemicarbazones of 3-acetylindole can affect DNA synthesis and cell proliferation in human lymphocytes and leukemia cells (Siatra-Papastaikoudi et al., 1995).
- 3-Acetylindole derivatives show a broad spectrum of biological activities, including potential as anti-HIV agents and treatments for various disorders (Metwally, Shaaban, Abdel-Wahab, & El‐Hiti, 2009).
Chemical Reactions and Syntheses :
- Used in the oxidation process with manganese(III) acetate to form specific compounds (Izumi, Kohei, & Murakami, 1993).
- Plays a role in oxidative coupling reactions for selective arylation (Potavathri et al., 2008).
Optical and Physical Properties :
- Exhibits nonlinear optical behavior influenced by hyper-conjugative interactions and charge delocalization (Shukla et al., 2014).
Synthesis Methods :
- Can be oxidized with MoO5HMPA to produce various indole derivatives (Chien, Takanami, Kawasaki, & Sakamoto, 1985).
- Utilized in the synthesis of 3,3-spiroindolines via FeCl3-mediated cyclization (Nandi, Guillot, Kouklovsky, & Vincent, 2016).
Presence in Biological Systems :
- Found in the pineal gland, retina, and cerebellum, suggesting its presence in the central nervous tissue of mammals (Bubenik, Brown, Uhlir, & Grota, 1974).
Mechanism of Action
Target of Action
2-Acetylindole, also known as 1-(1H-Indol-2-yl)ethanone, is a derivative of indole, a ubiquitous and structurally versatile aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , making them key players in the synthesis of diverse heterocyclic frameworks . Specifically, indole derivatives such as this compound have been reported as ligands and partial agonists of human PXR , a nuclear receptor involved in the regulation of xenobiotic and endobiotic metabolism .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, when this compound acts as a ligand for the human PXR, it can induce the expression of PXR-target genes, including CYP3A4 and MDR1 . These genes play crucial roles in drug metabolism and transport, respectively .
Result of Action
The result of this compound’s action is largely dependent on its interaction with its targets and the subsequent changes in cellular processes. For example, by acting as a ligand for the human PXR and inducing the expression of PXR-target genes, this compound can influence drug metabolism and transport, potentially affecting the efficacy and toxicity of co-administered drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Therefore, changes in the gut microbiota composition could potentially affect the production and action of this compound. Additionally, factors such as pH, temperature, and the presence of other substances can also influence the stability and action of this compound.
Safety and Hazards
Future Directions
New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .
properties
IUPAC Name |
1-(1H-indol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJMCSBBTMVSJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343331 | |
Record name | 2-Acetylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4264-35-1 | |
Record name | 2-Acetylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-indol-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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